2-Hydroxy-3-nitrothiochromen-4-one
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Overview
Description
2-Hydroxy-3-nitrothiochromen-4-one is a heterocyclic compound that belongs to the thiochromenone family This compound is characterized by the presence of a hydroxyl group at the 2-position, a nitro group at the 3-position, and a thiochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitrothiochromen-4-one typically involves the condensation of 2-hydroxyacetophenone with a suitable nitro-substituted aldehyde under basic conditions. One common method involves the use of sodium hydroxide in ethanol, followed by treatment with an oxidizing agent such as hydrogen peroxide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-nitrothiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid functionalities.
Reduction: Formation of 2-hydroxy-3-aminothiochromen-4-one.
Substitution: Formation of various substituted thiochromen-4-one derivatives.
Scientific Research Applications
2-Hydroxy-3-nitrothiochromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-nitrothiochromen-4-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4H-chromen-4-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitro-4H-chromen-4-one: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities and overall properties.
2-Hydroxy-3-nitrobenzothiophene: Contains a benzothiophene core instead of a thiochromenone core, leading to variations in electronic and steric properties.
Uniqueness
2-Hydroxy-3-nitrothiochromen-4-one is unique due to the combination of its hydroxyl and nitro groups on the thiochromenone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-3-nitrothiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4S/c11-8-5-3-1-2-4-6(5)15-9(12)7(8)10(13)14/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXMONNKAQEARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354307 |
Source
|
Record name | 2-hydroxy-3-nitrothiochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52140-90-6 |
Source
|
Record name | 2-hydroxy-3-nitrothiochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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